N-1H-indol-6-yl-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-1H-Indol-6-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties: one substituted at position 6 and the other at position 1 with a methoxy group at position 4.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-16-4-5-18-14(10-16)7-9-22(18)12-19(23)21-15-3-2-13-6-8-20-17(13)11-15/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
KHXBAMKXCRUWRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-indol-6-yl-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-1H-indol-6-yl-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indole-2-methanol .
Scientific Research Applications
N-1H-indol-6-yl-2-(5-methoxy-1H-indol-1-yl)acetamide has diverse scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-1H-indol-6-yl-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-1H-indol-6-yl-2-(5-methoxy-1H-indol-1-yl)acetamide with structurally analogous indole acetamides, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations on the Indole Core
A. Methoxy and Alkyl Substituents
- N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (CAS 68935-42-2): Features a methyl group at position 2 and a methoxy group at position 5 on the indole ring. Similarity score: 0.92 compared to other indole acetamides .
B. Halogen and Nitro Substituents
- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) :
Heterocyclic and Aromatic Side Chains
A. Benzothiazole Derivatives
B. Triazole and Thiadiazole Modifications
- Higher yield (65.69%) indicates favorable synthetic accessibility .
- N-(2-(5-Methoxy-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)-1H-indol-3-yl)ethyl)acetamide (6): Thiadiazole ring enhances π-stacking interactions, critical for enzyme inhibition .
Key Research Findings and Trends
Substituent Impact on Bioactivity :
- Methoxy groups (e.g., at indole position 5) improve binding to melatonin receptors, while halogens (Cl, F) enhance anticancer activity via hydrophobic interactions .
- Bulky groups (e.g., isopropyl in ) may reduce metabolic clearance but increase steric hindrance.
Synthetic Accessibility :
- Compounds with tetrazolyl or triazolyl side chains exhibit higher yields (e.g., 86.85% for Compound 8 ), likely due to stable intermediate formation.
- Halogenated derivatives (e.g., 10j ) show lower yields, reflecting challenges in introducing multiple electronegative groups.
Structural Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
